3-(4-Chlorophenyl)cyclopentanone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPYGZVNDNYVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567771 | |
| Record name | 3-(4-Chlorophenyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115169-77-2 | |
| Record name | 3-(4-Chlorophenyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 4 Chlorophenyl Cyclopentanone
Direct Synthesis Approaches to 3-(4-Chlorophenyl)cyclopentanone
Condensation Reactions with Substituted Phenyl Precursors
Aldol (B89426) condensation reactions represent a classical and effective method for the formation of carbon-carbon bonds and are widely employed in the synthesis of cyclic ketones. In the context of this compound, condensation reactions involving cyclopentanone (B42830) and a substituted phenyl precursor, such as 4-chlorobenzaldehyde (B46862), are a key synthetic strategy. These reactions can be catalyzed by either acids or bases.
Under basic conditions, the reaction proceeds through the formation of an enolate from cyclopentanone, which then acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield an α,β-unsaturated ketone, which can then be selectively reduced to the target saturated cyclopentanone derivative.
Acid-catalyzed condensation, on the other hand, involves the protonation of the carbonyl oxygen of cyclopentanone, enhancing its electrophilicity. This is followed by a nucleophilic attack from the electron-rich aromatic ring of a suitable 4-chlorophenyl precursor.
Recent studies have explored the use of novel catalytic systems to improve the efficiency and selectivity of these condensation reactions. For instance, the use of deep eutectic solvents (DES) composed of choline (B1196258) chloride and urea, in conjunction with a Lewis acid catalyst like SnCl₄, has been shown to enhance the condensation of benzaldehyde (B42025) and cyclopentanone. rsc.org This system provides high yields of the desired products under optimized conditions. rsc.org
| Catalyst System | Reactants | Key Conditions | Outcome | Reference |
| Choline Chloride/Urea & SnCl₄ | Benzaldehyde, Cyclopentanone | Molar ratio, temperature, and time optimization | High yield of condensation products | rsc.org |
Acid/Base-Catalyzed Synthesis from 3-Chlorophenylacetic Acid and Cyclopentanone
An alternative approach involves the reaction of 3-chlorophenylacetic acid with cyclopentanone under either acidic or basic catalysis. This method relies on the activation of the carboxylic acid, typically by converting it to a more reactive species like an acid chloride or an ester, which can then undergo a condensation-type reaction with the enolate of cyclopentanone.
Under acidic conditions, the reaction can be promoted by strong acids such as sulfuric acid, which facilitate both the enolization of cyclopentanone and the subsequent reaction with the activated 3-chlorophenylacetic acid derivative. Base-catalyzed routes, often employing strong bases like sodium hydroxide (B78521), promote the formation of the cyclopentanone enolate for reaction. The yields for these reactions typically range from 50-70%, influenced by factors such as solvent polarity and temperature control.
Grignard-Type Reactions Involving Chlorobenzonitrile and Cyclopentyl Moieties
Grignard reactions offer a powerful tool for the formation of carbon-carbon bonds. In the synthesis of chlorophenyl-substituted cyclopentanones, a Grignard reagent derived from a cyclopentyl halide can be reacted with a chlorobenzonitrile. For instance, cyclopentylmagnesium chloride can be reacted with o-chlorobenzonitrile. google.com The reaction initially forms an imine complex which, upon hydrolysis with dilute acid, yields the desired ketone. google.com
A patent describes a process for preparing o-chlorophenyl-cyclopentyl-ketone where cyclopentylmagnesium chloride is formed from cyclopentyl chloride and magnesium in diethyl ether. google.com The ether is then replaced by an aromatic hydrocarbon like benzene (B151609) or toluene, and the condensation with o-chlorobenzonitrile is carried out at reflux. google.comsciencemadness.org The resulting imine complex is then hydrolyzed using a mixture of dilute hydrochloric acid and sulfuric acid to give the final product in high yield and purity. google.com The use of a copper catalyst, such as copper(I) bromide or iodide, has been suggested to accelerate the Grignard reaction. sciencemadness.org
| Reactants | Reagents | Solvent | Key Steps | Yield | Reference |
| o-chlorobenzonitrile, cyclopentyl chloride, magnesium | Diethyl ether, aromatic hydrocarbon (e.g., benzene) | Diethyl ether, then aromatic hydrocarbon | Grignard formation, solvent exchange, condensation, hydrolysis | ~89.3% | google.com |
Novel Routes Utilizing Cyclopentanone Hydrazone Intermediates
A novel synthetic route to 2-chlorophenyl cyclopentyl ketone has been identified, which utilizes cyclopentanone p-toluenesulfonylhydrazone as a key intermediate. nih.gov This method involves the reaction of cyclopentanone p-toluenesulfonylhydrazone with 2-chlorobenzaldehyde. nih.gov This process has been validated through the analysis of materials seized from illicit drug manufacturing sites. nih.gov While the specific reaction conditions and mechanisms are not fully detailed in the available literature, this discovery points to a new and potentially efficient pathway for the synthesis of this class of compounds. nih.gov
Synthesis of Related Chlorophenyl-Substituted Cyclopentanone Derivatives
Asymmetric Synthesis of Chiral 3,4-Disubstituted Cyclopentanones
The development of asymmetric methods to synthesize chiral cyclopentanone derivatives is of great interest due to the prevalence of this structural motif in biologically active natural products and pharmaceuticals. One notable approach is the asymmetric synthesis of (+)-trans-3-hydroxymethyl-4-(3-fluorophenyl)cyclopentanone. nih.gov This synthesis utilizes a Mo-catalyzed asymmetric alkylation to establish the first stereocenter, followed by a Cu-catalyzed intramolecular diastereoselective cyclopropanation to set the second. nih.gov A final one-pot sequence involving ring-opening, deprotection, hydrolysis, and decarboxylation affords the desired chiral cyclopentanone. nih.gov
Another strategy involves the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to 2-cyclopentenone. nih.gov This method has been successfully applied to the synthesis of various C4-substituted α-tetralones, where the initial key step is the enantioselective formation of a 3-arylcyclopentanone. nih.gov For example, the reaction of an arylborate salt with 2-cyclopentenone using a rhodium catalyst and a chiral ligand like (R,R)-Ph-bod can produce the desired 3-arylcyclopentanone in high yield and enantiomeric excess. nih.gov
Furthermore, catalytic C-C bond activation of 3-arylcyclopentanones provides a route to enantiomerically enriched polysubstituted tetrahydronaphthalene cores, demonstrating the versatility of these chiral building blocks. nih.gov
| Method | Key Reaction | Catalyst/Ligand | Outcome | Reference |
| Asymmetric Alkylation/Cyclopropanation | Mo-catalyzed asymmetric alkylation, Cu-catalyzed intramolecular cyclopropanation | Mo-complex, Cu-catalyst | Enantiomerically enriched (+)-trans-3-hydroxymethyl-4-(3-fluorophenyl)cyclopentanone | nih.gov |
| Asymmetric 1,4-Addition | Rh-catalyzed asymmetric conjugate addition of an arylboronic acid to 2-cyclopentenone | [Rh(COD)Cl]₂, (R,R)-Ph-bod | Highly enantioselective synthesis of 3-arylcyclopentanones | nih.gov |
Aldol Condensation Approaches to Cyclopentenone Derivatives with Chlorophenyl Moieties
The aldol condensation is a classic carbon-carbon bond-forming reaction that can be used to synthesize α,β-unsaturated ketones, such as cyclopentenone derivatives. A direct asymmetric intermolecular aldol reaction of cyclopentanone and 4-chlorobenzaldehyde has been reported, catalyzed by L-tryptophan in water, yielding (2R,3R)-2-[(4-Chlorophenyl)hydroxymethyl]cyclopentanone. acs.org This demonstrates the feasibility of forming a key intermediate that can be further transformed. The reaction conditions, including the catalyst and solvent, play a crucial role in the outcome and selectivity. For instance, the use of TiCl3(SO3CF3) has been shown to be an efficient catalyst for the cross-aldol condensation of cycloalkanones with various aromatic aldehydes at room temperature. acs.org Furthermore, solvent-free aldol condensation reactions using natural clay-based catalysts have been explored, highlighting a green chemistry approach to the synthesis of cyclopentanone condensates. nih.gov
Multicomponent Condensation Reactions Incorporating Cyclopentanone and Aromatic Aldehydes
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgtaylorfrancis.com An unprecedented three-component reaction involving an arylidene oxazolone, an enal, and a nucleophilic heterocyclic carbene (NHC) has been reported to produce fully substituted cyclopentanone derivatives. rsc.org While not a direct application of this compound, this illustrates the potential of MCRs to construct complex cyclopentanone-containing scaffolds. The synthesis of cyclopentanone-fused pyrazoles has also been achieved via a copper-catalyzed [3+2] annulation reaction between hydrazones and cyclic enones. researchgate.net These examples showcase the versatility of MCRs in generating diverse heterocyclic structures fused to a cyclopentanone ring.
Synthesis of Spirooxindole-Fused Cyclopentanone Systems
Spirooxindoles are a privileged structural motif found in numerous natural products and biologically active compounds. The fusion of a cyclopentanone ring to a spirooxindole core creates complex three-dimensional structures of significant interest in medicinal chemistry. Several methods have been developed for the synthesis of spirooxindole-fused cyclopentanes. An asymmetric organocascade reaction of oxindole-derived alkenes with 3-bromo-1-nitropropane, catalyzed by a bifunctional catalyst, has been shown to produce spirooxindole-fused cyclopentanes with excellent stereochemical outcomes. acs.orgtandfonline.com Another approach involves the enantioselective [3+2] cycloaddition of 3-isothiocyanato oxindoles with thioaurone derivatives to construct spirooxindoles with continuous spiral ring structures. bohrium.com Furthermore, a three-component reaction of arylamine, isatin, and cyclopentane-1,3-dione provides a convenient route to novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.orgnih.gov These methodologies highlight the diverse strategies available for accessing these complex molecular architectures.
Preparation of Anthraquinone-Linked Cyclopentanone Structures
Anthraquinone derivatives are known for their diverse biological activities. The synthesis of novel anthraquinone-linked cyclopentanone derivatives has been achieved through a one-pot, multicomponent reaction employing a grindstone method, which represents a green chemistry approach. tandfonline.comnih.gov This solvent-free method involves the reaction of an aromatic aldehyde, 1,4-dihydroxyanthracene-9,10-dione, and a β-ketoamide. nih.gov The resulting compounds have been characterized using various spectroscopic techniques. tandfonline.comnih.gov This synthetic strategy allows for the creation of a library of anthraquinone-cyclopentanone hybrids for biological evaluation. nih.gov
Derivatization for Tacrine (B349632) Analogues
Tacrine was the first cholinesterase inhibitor approved for the treatment of Alzheimer's disease. The synthesis of tacrine analogues remains an active area of research. researchgate.net One of the main synthetic routes to tacrine and its analogues involves the reaction of an anthranilonitrile with a cyclic ketone, such as cyclopentanone. nih.govnih.govresearchgate.net The cyclopentyl tacrine-analogue (CTA) is considered a key scaffold for developing new candidates due to its improved cholinesterase activity and lower toxicity compared to tacrine. nih.gov The synthesis of CTA can be achieved by reacting anthranilonitrile with cyclopentanone in the presence of a Lewis acid like aluminum chloride under microwave irradiation. nih.gov Further derivatization of the CTA core, for example, by introducing a chloroacetyl group, allows for the synthesis of more complex tacrine-based hybrids. nih.gov The introduction of a chloro substituent on the tacrine scaffold has been shown to be beneficial in maintaining or potentiating the cholinesterase inhibitory activity. nih.gov
Chemical Reactivity and Functionalization Pathways of this compound
The chemical behavior of this compound is dictated by the interplay of its three key structural features: the cyclopentanone ring, the carbonyl (ketone) group, and the 4-chlorophenyl substituent. These components provide multiple sites for chemical modification, allowing for a diverse range of synthetic transformations. The reactivity of the ketone moiety is central to many of these transformations, while the aromatic ring offers pathways for substitution reactions.
Oxidation Reactions of the Ketone Moiety
The ketone functional group in this compound can undergo oxidation to yield lactones through the Baeyer-Villiger oxidation. researchgate.netwikipedia.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a cyclic ester (lactone). wikipedia.orgsigmaaldrich.com Common reagents for this transformation include peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. sigmaaldrich.comorganic-chemistry.org
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. In the case of this compound, the migration of the more substituted carbon atom of the cyclopentane (B165970) ring is generally favored, leading to the formation of a six-membered lactone. organic-chemistry.org
Table 1: Baeyer-Villiger Oxidation of this compound
| Reactant | Reagent | Product |
|---|
Reduction Reactions to Corresponding Alcohols
The carbonyl group of this compound is readily reduced to a secondary alcohol, yielding 3-(4-chlorophenyl)cyclopentanol. This transformation can be achieved using a variety of reducing agents.
For a complete deoxygenation of the ketone to a methylene (B1212753) group, thereby forming 1-chloro-4-(cyclopentylmethyl)benzene, harsher reduction methods are employed. The Clemmensen reduction, which uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is effective for aryl-alkyl ketones. wikipedia.orgorganic-chemistry.organnamalaiuniversity.ac.in An alternative method is the Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base, like potassium hydroxide, at high temperatures. wikipedia.orgadichemistry.comorganic-chemistry.org The choice between these methods often depends on the presence of other functional groups in the molecule; the Clemmensen reduction is suitable for base-sensitive compounds, while the Wolff-Kishner reduction is preferred for acid-sensitive substrates. organic-chemistry.orgadichemistry.com
Table 2: Reduction Reactions of this compound
| Starting Material | Reaction | Reagents | Product |
|---|---|---|---|
| This compound | Reduction to Alcohol | NaBH₄ or LiAlH₄ | 3-(4-Chlorophenyl)cyclopentanol |
| This compound | Clemmensen Reduction | Zn(Hg), HCl | 1-Chloro-4-(cyclopentylmethyl)benzene |
Nucleophilic Addition Reactions at the Carbonyl Center
The electrophilic carbon of the carbonyl group in this compound is a prime target for nucleophilic attack. This leads to the formation of a new carbon-carbon bond and converts the carbonyl into a hydroxyl group upon workup.
Grignard reagents (R-MgX) react with this compound to produce tertiary alcohols. For instance, the addition of methylmagnesium bromide would yield 1-methyl-3-(4-chlorophenyl)cyclopentanol. masterorganicchemistry.com
Another important nucleophilic addition is the Wittig reaction, which converts the ketone into an alkene. libretexts.orgmasterorganicchemistry.com This reaction utilizes a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to replace the carbonyl oxygen with a carbon-carbon double bond, resulting in the formation of (4-(cyclopentylidenemethyl)phenyl)chlorane. masterorganicchemistry.comyoutube.com
Table 3: Nucleophilic Addition Reactions of this compound
| Reactant | Reagent | Reaction Type | Product |
|---|---|---|---|
| This compound | Grignard Reagent (e.g., CH₃MgBr) | Nucleophilic Addition | 1-Methyl-3-(4-chlorophenyl)cyclopentanol |
Electrophilic Aromatic Substitution on the Chlorophenyl Ring
The 4-chlorophenyl ring of this compound can undergo electrophilic aromatic substitution, such as nitration or halogenation. The regiochemical outcome of these reactions is directed by the existing substituents on the aromatic ring: the chloro group and the cyclopentanoyl group.
The chlorine atom is an ortho-, para-directing deactivator, while the acyl group (ketone) is a meta-directing deactivator. masterorganicchemistry.com In this case, the directing effects of the two groups are opposed. However, the activating effect of the para-chloro substituent will likely direct incoming electrophiles to the positions ortho to the chlorine atom (and meta to the acyl group).
For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield primarily 3-(4-chloro-3-nitrophenyl)cyclopentanone. Similarly, halogenation, for instance with bromine in the presence of a Lewis acid catalyst like FeBr₃, would likely produce 3-(3-bromo-4-chlorophenyl)cyclopentanone.
Table 4: Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-(4-Chloro-3-nitrophenyl)cyclopentanone |
Nucleophilic Substitution of the Chlorine Atom
Nucleophilic aromatic substitution (SNA) of the chlorine atom on the 4-chlorophenyl ring is generally challenging due to the electron-rich nature of the aromatic ring. wikipedia.org Such reactions are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.orglibretexts.org
The cyclopentanoyl group at the para position is an electron-withdrawing group, which can help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org However, the deactivating nature of this group is not as strong as that of a nitro group, for example. Therefore, forcing conditions, such as high temperatures and strong nucleophiles (e.g., sodium hydroxide or sodium methoxide), would likely be required to achieve substitution of the chlorine atom. youtube.com
Table 5: Potential Nucleophilic Aromatic Substitution of this compound
| Reactant | Reagent | Conditions | Potential Product |
|---|---|---|---|
| This compound | NaOH | High Temperature | 3-(4-Hydroxyphenyl)cyclopentanone |
Derivatization to Amine and Hydroxyl Functional Groups
The ketone functionality of this compound serves as a versatile handle for the introduction of other functional groups, notably amines and hydroxyl groups.
The conversion to an amine can be accomplished through reductive amination. wikipedia.orgmasterorganicchemistry.com This one-pot reaction typically involves treating the ketone with an amine (e.g., ammonia (B1221849) to form a primary amine, or a primary amine to form a secondary amine) in the presence of a reducing agent. researchgate.nettcichemicals.com A common reducing agent for this purpose is sodium cyanoborohydride (NaBH₃CN), which selectively reduces the intermediate imine in situ. masterorganicchemistry.com For example, reaction with ammonia followed by reduction would yield 3-(4-chlorophenyl)cyclopentanamine.
The introduction of a hydroxyl group is most directly achieved by the reduction of the ketone to a secondary alcohol, as detailed in section 2.3.2. Additionally, as described in section 2.3.3, reaction with a Grignard reagent provides a route to tertiary alcohols, thereby also incorporating a hydroxyl group. masterorganicchemistry.com
Table 6: Derivatization of this compound
| Starting Material | Reaction | Reagents | Product |
|---|---|---|---|
| This compound | Reductive Amination | NH₃, NaBH₃CN | 3-(4-Chlorophenyl)cyclopentanamine |
| This compound | Reduction | NaBH₄ | 3-(4-Chlorophenyl)cyclopentanol |
Retro-Michael Addition Reactions
The retro-Michael reaction, the reverse of the Michael addition, involves the cleavage of a carbon-carbon bond beta to a carbonyl group. This reaction is typically initiated by a base and is driven by the formation of a stable enolate and a stable carbanion or another stabilized species. For this compound itself, a retro-Michael reaction is not a primary pathway as it lacks the requisite β,γ-unsaturation or a suitable leaving group at the β-position that would be characteristic of a Michael adduct.
However, derivatives of this compound, which are themselves products of Michael additions, can undergo retro-Michael reactions. For instance, if the cyclopentanone ring were further functionalized at the 2-position with a group susceptible to elimination, a retro-Michael-type fragmentation could be envisioned under basic conditions. The stability of the resulting enolate of this compound and the departing group would be critical factors governing the feasibility and rate of such a reaction.
General principles suggest that the equilibrium of a Michael/retro-Michael reaction is influenced by factors such as the nature of the solvent, temperature, and the steric and electronic properties of the substituents. While specific studies on the retro-Michael reaction of this compound adducts are not extensively documented in publicly available literature, the general reactivity patterns of β-dicarbonyl systems and related compounds provide a framework for predicting their behavior.
Reactions with Electrophilic Reagents
The this compound molecule presents two main sites for reaction with electrophilic reagents: the enolizable α-carbons of the cyclopentanone ring and the aromatic ring.
Reactions at the α-Carbon:
The presence of α-hydrogens allows for the formation of an enol or enolate intermediate, which can then react with various electrophiles. Halogenation, for instance, can occur at the α-position under acidic or basic conditions. Under acidic conditions, the reaction proceeds through an enol intermediate. The rate of halogenation is often independent of the halogen concentration, indicating that the enol formation is the rate-determining step.
Electrophilic Aromatic Substitution:
The 4-chlorophenyl group can undergo electrophilic aromatic substitution, such as nitration, sulfonation, and Friedel-Crafts reactions. The chlorine atom is an ortho-, para-directing deactivator, while the cyclopentanoyl group is a meta-directing deactivator. The combined electronic effects of these substituents make the aromatic ring significantly less reactive towards electrophiles compared to benzene. The directing effects are competitive, and the outcome of such reactions would depend on the specific reagents and conditions employed. For instance, nitration would be expected to yield a mixture of products with the nitro group at positions ortho and meta to the chlorine atom, with the latter being influenced by the deactivating effect of the keto-alkyl group.
| Reaction Type | Reagent/Catalyst | Expected Product(s) |
| α-Halogenation | Br₂ / Acetic Acid | 2-Bromo-3-(4-chlorophenyl)cyclopentanone |
| Nitration | HNO₃ / H₂SO₄ | 3-(4-Chloro-3-nitrophenyl)cyclopentanone and 3-(4-chloro-2-nitrophenyl)cyclopentanone |
| Friedel-Crafts Acylation | Acyl Halide / Lewis Acid | Reaction is generally difficult due to the deactivated ring. |
This table represents expected products based on general principles of organic reactivity, as specific experimental data for this compound is limited in the surveyed literature.
Formation of Michael Adducts
As a ketone, this compound can act as a Michael donor after conversion to its enolate. The enolate can then add to various Michael acceptors, which are typically α,β-unsaturated carbonyl compounds, nitriles, or nitro compounds. The reaction results in the formation of a new carbon-carbon bond at the α-position of the cyclopentanone.
The regioselectivity of the enolate formation is a key consideration. In an unsymmetrical ketone like this compound, deprotonation can occur at either the C-2 or C-5 position. The thermodynamic enolate is typically formed at the more substituted C-2 position, while the kinetic enolate is formed at the less hindered C-5 position. The choice of base and reaction conditions can influence which enolate is predominantly formed.
The resulting Michael adducts are valuable intermediates in organic synthesis, allowing for the construction of more complex molecular architectures. For example, the addition of the enolate of this compound to an α,β-unsaturated ketone would yield a 1,5-dicarbonyl compound, which could then undergo subsequent intramolecular reactions.
| Michael Acceptor | Base | Potential Product Structure |
| Methyl vinyl ketone | LDA (Lithium diisopropylamide) | 2-(3-Oxobutyl)-3-(4-chlorophenyl)cyclopentanone |
| Acrylonitrile | Sodium ethoxide | 2-(2-Cyanoethyl)-3-(4-chlorophenyl)cyclopentanone |
| Nitrostyrene | Potassium tert-butoxide | 2-(1-Nitro-2-phenylethyl)-3-(4-chlorophenyl)cyclopentanone |
This table illustrates potential Michael adducts based on established reactivity. Specific yields and reaction conditions for these transformations with this compound require dedicated experimental investigation.
Advanced Structural Elucidation and Spectroscopic Characterization
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations within 3-(4-Chlorophenyl)cyclopentanone.
Infrared (IR) Spectroscopic Analysis of Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For this compound, the IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) group of the cyclopentanone (B42830) ring. This typically appears in the region of 1740-1750 cm⁻¹. Further absorptions in the aromatic region indicate the presence of the chlorophenyl substituent. The C-Cl stretching vibration is generally observed in the range of 700-750 cm⁻¹.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ketone) | ~1741 (strong) |
| C-H (Aromatic) | ~3000-3100 |
| C-H (Aliphatic) | ~2850-2950 |
| C=C (Aromatic) | ~1475-1600 |
| C-Cl | ~700-750 |
Note: The exact positions of IR peaks can be influenced by the molecular environment and sample preparation.
FT-Raman Spectroscopy for Molecular Vibrations
FT-Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic laser light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. The FT-Raman spectrum of this compound would be expected to show a strong band for the symmetric vibrations of the aromatic ring and the C-Cl bond.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| C=O Stretch | ~1740 |
| Aromatic Ring Breathing | ~1000-1100 |
| C-Cl Stretch | ~700-750 |
Note: Raman intensities can differ significantly from IR intensities for the same vibrational mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon and hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring atoms. In this compound, the protons on the aromatic ring will appear as distinct signals in the downfield region (typically δ 7.0-7.5 ppm) due to the deshielding effect of the aromatic current and the electronegative chlorine atom. The protons on the cyclopentanone ring will appear in the upfield region (typically δ 2.0-3.5 ppm). The multiplicity of these signals (singlet, doublet, triplet, etc.) reveals the number of adjacent protons.
| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (ortho to Cl) | ~7.3 | Doublet |
| Aromatic Protons (meta to Cl) | ~7.1 | Doublet |
| Methine Proton (C3-H) | ~3.0-3.5 | Multiplet |
| Methylene (B1212753) Protons (Cyclopentanone) | ~2.0-2.8 | Multiplets |
Note: Chemical shifts and coupling constants are dependent on the solvent and the magnetic field strength of the NMR instrument.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the ketone is highly deshielded and appears significantly downfield (typically δ > 200 ppm). libretexts.org The carbons of the aromatic ring appear in the range of δ 125-150 ppm, with the carbon atom bonded to the chlorine showing a characteristic chemical shift. libretexts.org The aliphatic carbons of the cyclopentanone ring appear in the upfield region.
| Carbon Environment | Approximate Chemical Shift (δ, ppm) |
| C=O (Ketone) | ~210-220 |
| Aromatic C-Cl | ~132-136 |
| Aromatic C-H | ~128-130 |
| Aromatic C (quaternary) | ~140-145 |
| C3 (Methine) | ~40-50 |
| C2, C4, C5 (Methylene) | ~25-40 |
Note: These are approximate ranges and can vary based on experimental conditions.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (194.66 g/mol ). nih.gov Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peak and any chlorine-containing fragments, with a prominent [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns can also provide structural information. For instance, cleavage of the bond between the cyclopentanone ring and the chlorophenyl group can lead to characteristic fragment ions.
Single Crystal X-Ray Diffraction Analysis
Determination of Crystal System and Space Group
The initial step in a single-crystal X-ray diffraction analysis involves determining the crystal system and space group. The crystal system classifies the crystal based on its lattice parameters (the lengths of the unit cell edges a, b, and c, and the angles between them α, β, and γ). There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group provides a detailed description of the symmetry elements present within the unit cell. Without experimental data for this compound, these parameters remain unknown.
Analysis of Intermolecular Interactions and Hydrogen Bonding
The packing of molecules in a crystal is governed by a network of intermolecular interactions. For this compound, which lacks strong hydrogen bond donors like O-H or N-H groups, the packing would primarily be influenced by weaker interactions.
C-H…O Hydrogen Bonds
Weak C-H…O hydrogen bonds are common in crystal structures of organic molecules. In the case of this compound, the carbonyl oxygen atom (C=O) could act as a hydrogen bond acceptor, while various C-H bonds on the cyclopentanone and chlorophenyl rings could act as donors. The presence and geometry of these interactions would be determined from the crystallographic data.
Halogen-Halogen (Cl…Cl) Close Contacts
Interactions involving halogen atoms, such as chlorine, are of significant interest in crystal engineering. Depending on the packing arrangement, short contacts between the chlorine atoms of adjacent molecules (Cl…Cl interactions) could be present. The nature of these contacts, whether attractive or repulsive, would depend on their geometry and distance, which can only be determined through experimental X-ray diffraction analysis.
C-H…π Interactions
| Interaction Details in a Related Structure | |
| Type | C—H···π |
| Hydrogen Donor | C5—H5A (from cyclopentane (B165970) moiety) |
| π Acceptor | Chlorophenyl Ring |
| Effect | Consolidation of Crystal Packing |
This table illustrates the C-H…π interaction observed in a closely related cyclopentanone derivative.
Racemic Twin Analysis and Absolute Structure Determination
The determination of the absolute molecular structure is critical for chiral compounds. For a derivative, (2R,3R)-2-[(4-Chlorophenyl)hydroxymethyl]cyclopentanone, the absolute structure was determined to be a racemic twin. researchgate.net A racemic twin is a type of crystalline material in which two enantiomers co-crystallize in a specific ratio but within a crystal lattice that corresponds to a single enantiomer. This analysis revealed the presence of 91% of the (2R,3R) isomer and 9% of the (2S,3S) form. researchgate.net
The distinction between a racemic compound (where enantiomers are present in a 1:1 ratio in the unit cell) and a conglomerate (a physical mixture of separate crystals of each enantiomer) is fundamental. researchgate.net The determination of the absolute configuration in such cases often involves the analysis of the Flack parameter, which provides confidence in the assignment of the correct enantiomer. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from its constituent chromophores: the chlorophenyl group and the cyclopentanone carbonyl group.
Determination of Electronic Absorption Maxima
The electronic absorption spectrum of a ketone typically displays distinct bands corresponding to specific electronic transitions. For carbonyl compounds like cyclopentanone, two primary transitions are expected:
n → π* Transition: This is a transition of a non-bonding electron (from the oxygen lone pair) to an anti-bonding π* orbital of the carbonyl group. These transitions are characteristically weak and appear at longer wavelengths. masterorganicchemistry.com For simple ketones like cyclopentanone, this absorption maximum (λmax) is observed in the range of 280-300 nm. masterorganicchemistry.comnist.gov
π → π* Transition: This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. For unconjugated carbonyl groups, this transition is more energetic and occurs at shorter wavelengths, typically in the vacuum UV region. masterorganicchemistry.com
The presence of the 4-chlorophenyl group, which is conjugated with the cyclopentanone ring, is expected to influence these absorption maxima. Conjugation generally shifts both n → π* and π → π* transitions to longer wavelengths (a bathochromic or red shift). In a related molecule, 1-(4-chlorophenyl)ethanone, time-dependent UV-Vis spectra were used to monitor its reduction, demonstrating the characteristic absorbance of the aromatic ketone chromophore. researchgate.net
| Expected Electronic Transitions for this compound | |
| Transition | Approximate Wavelength Range (nm) |
| n → π | 270-300 |
| π → π | < 230 |
This table outlines the expected electronic transitions based on the compound's functional groups.
Band Gap Energy Determination
The optical band gap energy (Eg) of a material is the energy required to excite an electron from the valence band to the conduction band. This value can be estimated from UV-Vis absorption data using the Tauc plot method. The relationship between the absorption coefficient (α), the photon energy (hν), and the band gap energy is given by the Tauc equation:
(αhν)1/n = A(hν - Eg)
Where:
α is the absorption coefficient, calculated from the absorbance.
hν is the photon energy.
A is a constant.
The exponent n depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions, n = 2 for indirect allowed transitions).
By plotting (αhν)1/n against hν and extrapolating the linear portion of the curve to the x-axis, the value of Eg can be determined. rsc.org This analysis provides a quantitative measure of the electronic properties and potential photo-activity of the compound. rsc.org
Thermal Analysis Techniques
Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is used to determine the thermal stability and decomposition profile of a compound. For this compound, a TGA experiment would reveal the temperature at which significant mass loss begins, indicating the onset of thermal decomposition.
Studies on the gas-phase thermal decomposition of the parent cyclopentanone molecule show that it primarily breaks down to form ethylene (B1197577) and carbon monoxide through a concerted mechanism. nih.gov A stepwise radical-mediated mechanism has also been proposed. nih.gov The presence of the bulky and stable 4-chlorophenyl substituent is expected to influence the decomposition temperature. A typical TGA curve would show a stable plateau at lower temperatures, followed by one or more sharp drops in mass corresponding to decomposition events. The temperature at which 5% or 10% mass loss occurs is often used as a standard measure of thermal stability.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to characterize the thermal properties of materials. It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in identifying thermal transitions such as melting points, glass transitions, and crystallization events.
A thorough review of available scientific literature and chemical databases reveals a notable absence of experimentally determined Differential Scanning Calorimetry data specifically for this compound. While physical properties such as a predicted boiling point of 307.0 ± 42.0 °C and a density of 1.206 ± 0.06 g/cm³ are available, specific thermal transition temperatures from DSC analysis have not been reported.
For context, the parent compound, cyclopentanone, is a volatile liquid with a melting point of -58.2 °C and a boiling point of 130.6 °C. The introduction of a 4-chlorophenyl group to the cyclopentanone ring is expected to significantly increase the melting point due to the increase in molecular weight and intermolecular forces, such as dipole-dipole interactions and van der Waals forces.
In a study of closely related compounds, specifically a series of substituted 2,5-dibenzylidenecyclopentanones, a low-temperature phase transition was detected for the unsubstituted diphenyl derivative using DSC. This indicates that substituted cyclopentanone rings can exhibit complex thermal behaviors, including glass transitions.
While no direct DSC data exists for this compound, the following table provides a comparative look at the available data for related compounds to offer a predictive context for its potential thermal properties.
| Compound Name | CAS Number | Molecular Formula | Reported Thermal Data |
| This compound | 115169-77-2 | C₁₁H₁₁ClO | Melting Point: Not experimentally determined. Predicted Boiling Point: 307.0 ± 42.0 °C |
| Cyclopentanone | 120-92-3 | C₅H₈O | Melting Point: -58.2 °C Boiling Point: 130.6 °C |
| 2,5-Dibenzylidenecyclopentanone | C₁₉H₁₆O | DSC Data: Showed a low-temperature phase transition. Glass transition parameters upon heating were noted with an inflection point at -21.01 °C, and upon cooling, the inflection point was at -41.97 °C. This suggests that the compound can exist in an amorphous or glassy state. The study did not report a distinct melting point for this specific derivative but focused on the glass transition and phase behavior at low temperatures. |
This table is provided for comparative purposes. The thermal data for related compounds may not be directly predictive of the behavior of this compound.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules. mdpi.com DFT methods, such as the widely used B3LYP functional, provide a good balance between computational cost and accuracy for many organic compounds. mdpi.comresearchgate.net These calculations are instrumental in understanding the behavior of molecules like 3-(4-chlorophenyl)cyclopentanone.
Geometry Optimization and Molecular Conformation
The first step in computational analysis is typically geometry optimization, where the molecule's most stable three-dimensional structure is determined. scispace.com For cyclic molecules like this compound, this involves identifying the most stable conformation. The cyclopentanone (B42830) ring is known to adopt a twisted C2 conformation. researchgate.net The orientation of the 4-chlorophenyl substituent relative to the cyclopentanone ring can be either planar or non-planar. DFT calculations, often using a basis set like 6-311++G(2d,p), can determine the preferred conformation by finding the lowest energy structure. elsevierpure.com A potential energy surface scan can be performed to explore the rotational barrier around the C-C single bond connecting the two ring systems and confirm the most stable geometry. elsevierpure.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. princeton.edusemanticscholar.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a more reactive molecule. mdpi.com DFT calculations can accurately predict the energies of the HOMO and LUMO, and thus the HOMO-LUMO gap, providing insights into the reactivity of this compound. nih.gov
FMO Parameters
| Parameter | Description |
|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO |
Prediction of Vibrational Spectra (IR and Raman)
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be determined. These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and aid in the assignment of vibrational modes. researchgate.netmdpi.com The calculations are typically performed on the optimized geometry using the same level of theory, such as B3LYP with a 6-311++G(d,p) basis set. nih.gov A complete vibrational interpretation is often aided by a normal coordinate analysis (NCA) and Potential Energy Distributions (PEDs). elsevierpure.com
Simulation of NMR Chemical Shifts
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a valuable tool for structure elucidation and stereochemical assignment. comporgchem.comrsc.org DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict both ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The accuracy of these predictions depends on the chosen functional and basis set. nih.govresearchgate.net Comparing the calculated chemical shifts with experimental data can help to confirm the proposed structure of this compound and to understand the electronic environment of each nucleus. comporgchem.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for identifying the electrophilic and nucleophilic sites of a molecule, which are crucial for understanding its reactivity and intermolecular interactions. chemrxiv.orgnih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values. chemrxiv.org Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and the chlorine atom, and positive potentials around the hydrogen atoms. chemrxiv.orgresearchgate.net
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
NBO Interaction Parameters
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) O | σ(C=O) | Data not available |
| LP(1) Cl | π(C-C)phenyl | Data not available |
Illustrative table of potential NBO interactions. Actual values would require specific DFT calculations.
Theoretical Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. researchgate.net Computational quantum chemistry is a powerful tool for predicting the NLO properties of organic molecules. Chalcones and their derivatives, which, like this compound, feature a carbonyl group conjugated with an aromatic ring, are known for their significant NLO responses. rsc.organalis.com.my
The NLO properties of a molecule are primarily determined by its hyperpolarizability. Theoretical calculations, typically using Density Functional Theory (DFT) methods with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)), can predict the static and dynamic hyperpolarizabilities (β), dipole moment (μ), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.organalis.com.my The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally correlates with higher polarizability and a larger hyperpolarizability, indicating a more significant NLO response. analis.com.my
For analogous chalcone (B49325) derivatives, studies have shown that the presence of electron-donating and electron-withdrawing groups on the phenyl rings can enhance the intramolecular charge transfer, leading to larger hyperpolarizability values. researchgate.net For instance, the first hyperpolarizability (β) of some chalcone derivatives has been calculated to be several times greater than that of urea, a standard NLO reference material. researchgate.net While specific calculations for this compound are not widely published, its structure suggests potential for NLO activity that could be quantified through similar computational approaches.
Table 1: Representative Theoretical NLO Data for a Chalcone Derivative (Illustrative data based on related compounds)
| Parameter | Calculated Value | Method/Basis Set |
| Dipole Moment (μ) | 2.93 D | DFT/B3LYP/6-31G(d,p) analis.com.my |
| HOMO-LUMO Gap | 3.51 eV | DFT/B3LYP/6-31G(d,p) analis.com.my |
| First Hyperpolarizability (β) | 420.51 x 10⁻³⁰ esu | DFT/B3LYP/6-31G(d,p) analis.com.my |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. hu.edu.jo This method is fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action.
For a compound like this compound, potential biological targets could include enzymes or receptors implicated in various diseases. For example, unsaturated ketone derivatives have been studied as inhibitors of monoamine oxidase B (MAO-B), a target for Parkinson's disease. nih.gov In a hypothetical docking study, this compound would be placed into the active site of a protein like MAO-B. The simulation would explore various conformations and orientations of the ligand within the binding pocket to identify the most stable binding mode. The predicted pose would reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the amino acid residues of the protein.
Docking programs calculate a scoring function to estimate the binding affinity (typically in kcal/mol) of the ligand for the protein. mdpi.com A lower binding energy score indicates a more stable and favorable interaction. For example, docking studies of various ketone derivatives against protein tyrosine kinases have reported binding energies and identified specific interactions. hu.edu.jo A simulation of this compound might show its chlorophenyl group forming pi-pi stacking interactions with aromatic residues like phenylalanine or tyrosine, and the cyclopentanone's carbonyl group acting as a hydrogen bond acceptor with polar residues in the active site. acs.org
Table 2: Illustrative Molecular Docking Results for a Ketone Derivative with a Protein Target (Data is hypothetical for this compound)
| Protein Target | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Monoamine Oxidase B (MAO-B) | This compound | -7.5 | Tyr398, Tyr435, Phe343 |
| Protein Tyrosine Kinase | This compound | -8.2 | Met341, Leu273, Val281 |
Computational screening, or virtual screening, involves docking large libraries of compounds against a target protein to identify potential hits. A library containing this compound and its analogs could be screened against a validated drug target. Quantitative Structure-Activity Relationship (QSAR) models can also be developed, which correlate the chemical structures of compounds with their biological activities. nih.gov Such models can predict the activity of new compounds and prioritize them for further experimental testing.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide detailed information about the behavior of atoms and molecules over time. They are used to assess the stability of ligand-protein complexes predicted by molecular docking and to understand the dynamic nature of their interactions in a simulated biological environment. researchgate.net
After docking this compound into a protein's active site, an MD simulation can be performed on the resulting complex. mdpi.com The simulation, often running for nanoseconds to microseconds, tracks the movements of every atom in the system, which is typically solvated in water to mimic physiological conditions. bioinformaticsreview.com
A key metric for evaluating stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable complex is indicated by a low and converging RMSD value, typically within 1-3 Å, suggesting that the ligand remains securely bound in its initial docked pose. acs.org Fluctuations in the RMSD can indicate instability or conformational changes in the complex. These simulations provide a more dynamic and realistic picture of the ligand-receptor interaction than static docking poses. researchgate.net
Table 3: Representative Molecular Dynamics Simulation Stability Data (Illustrative data for a ligand-protein complex)
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 1.5 |
| 20 | 1.4 | 1.6 |
| 30 | 1.3 | 1.5 |
| 40 | 1.5 | 1.7 |
| 50 | 1.4 | 1.6 |
Analysis of Ligand-Protein Complex Dynamics
In a hypothetical MD simulation of this compound bound to a target protein, key analyses would include monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess structural stability. The interactions between the ligand and the amino acid residues in the binding pocket would be meticulously tracked. For this compound, one would anticipate the following potential interactions:
Hydrogen Bonding: The ketone oxygen of the cyclopentanone ring is a potential hydrogen bond acceptor. MD simulations would identify specific donor residues (e.g., the side chains of serine, threonine, or asparagine) that form stable hydrogen bonds, and quantify their persistence throughout the simulation.
Hydrophobic Interactions: The chlorophenyl group and the cyclopentane (B165970) ring provide significant hydrophobicity. The simulation would map out the hydrophobic contacts with nonpolar residues such as leucine, isoleucine, and valine, which are crucial for anchoring the ligand in the binding site.
Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen. The dynamics of this specific interaction would be a key point of investigation.
The following table illustrates the type of data that would be generated from an MD simulation analysis of a hypothetical this compound-protein complex.
| Interaction Type | Interacting Residues (Hypothetical) | Average Distance (Å) | Occupancy (%) |
| Hydrogen Bond | Ser122 (Side Chain OH) | 2.9 ± 0.3 | 75 |
| Hydrophobic Contact | Leu89, Val104 | < 4.0 | > 90 |
| Halogen Bond | Gln95 (Backbone C=O) | 3.2 ± 0.4 | 45 |
This table is for illustrative purposes and is not based on published experimental data for this compound.
Conformational Changes and Flexibility Studies
The binding of a ligand to a protein is often not a simple "lock-and-key" mechanism but rather an "induced fit" process, where both the ligand and the protein can undergo conformational changes to achieve optimal binding.
Conformational analysis of this compound itself would reveal the energetically preferred shapes of the molecule. The cyclopentanone ring is known for its pseudorotation, a type of conformational flexibility. uq.edu.au Upon binding to a protein, one of these conformations may be preferentially stabilized.
MD simulations can track the dihedral angles within the this compound molecule to understand its flexibility within the binding pocket. For instance, the torsion angle between the cyclopentanone and the chlorophenyl ring would be a key parameter to monitor. The flexibility of the protein's side chains in the binding pocket in response to the ligand's presence would also be analyzed, identifying which residues move to accommodate the ligand. This mutual adaptation is a hallmark of the induced-fit model of ligand binding.
QM/MM (Quantum Mechanics/Molecular Mechanics) Approaches
For a more accurate description of the electronic events that occur during ligand binding and catalysis, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. researchgate.netmdpi.com In a QM/MM study of this compound interacting with a protein, the ligand and the immediate interacting residues of the protein's active site would be treated with a high-level QM method, while the rest of the protein and the surrounding solvent would be described by a more computationally efficient MM force field.
This approach is particularly valuable for:
Accurate Interaction Energies: Calculating the binding energy with greater precision by accounting for electronic effects like polarization and charge transfer between the ligand and the protein.
Reaction Mechanisms: If the protein is an enzyme, QM/MM can be used to model the reaction mechanism, including the transition states and activation energies of the chemical transformation of the ligand.
A hypothetical QM/MM study on a this compound-enzyme complex might reveal the precise electronic rearrangements in the ketone group as it participates in a catalytic reaction.
Comparison of Theoretical and Experimental Data
The ultimate validation of any computational model lies in its ability to reproduce and explain experimental observations. For this compound, this would involve comparing computational predictions with experimental data.
| Parameter | Computational Prediction (Method) | Experimental Value (Technique) |
| Binding Affinity (Kd or Ki) | Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) |
| Binding Pose | Molecular Docking and MD Simulation | X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM) |
| Conformational Preferences | Conformational Search and DFT calculations | Nuclear Magnetic Resonance (NMR) Spectroscopy |
This table illustrates the types of comparisons that would be made in a comprehensive study. Specific data for this compound is not currently available in the public domain.
For instance, if molecular docking and MD simulations predict a specific binding pose for this compound, this could be confirmed by obtaining a crystal structure of the protein-ligand complex. Similarly, if computational methods predict a certain binding affinity, this would be validated against experimentally measured values. Discrepancies between theoretical and experimental data can often lead to new insights and refinements of the computational models.
Biological Activity and Mechanistic Investigations
Neurological and Neurodegenerative Disease Research
There is a similar lack of research into the neurological effects of 3-(4-Chlorophenyl)cyclopentanone.
No literature was found to suggest that this compound has been investigated as a potential precursor for analgesic or anesthetic compounds.
No Scientific Data Available for "this compound" in Specified Biological Activities
Following a comprehensive search of scientific literature and research databases, it has been determined that there is no available data on the biological and mechanistic investigations of the chemical compound This compound within the specific areas requested.
Extensive searches were conducted to locate studies pertaining to the role of This compound in Alzheimer's disease models, including its potential to inhibit amyloid-beta (Aβ) plaque deposition and modulate the expression of Beta-Amyloid Precursor Protein Cleaving Enzyme-1 (BACE-1). Additionally, investigations were made to find research on its anticholinesterase activity and antineuroinflammatory potential.
Furthermore, a thorough review was undertaken to identify any in vitro cytotoxicity studies of This compound against cancer cell lines.
Despite these efforts, no published research, experimental data, or data tables corresponding to the specified biological activities for This compound could be retrieved. Therefore, the generation of a scientifically accurate article adhering to the provided outline is not possible at this time due to the absence of foundational research on this particular compound in the requested fields.
Anticancer and Cytotoxic Activity Studies
Structure-Activity Relationships for Antitumor Potency and Selectivity
The antitumor potential of compounds related to this compound is often studied within the broader class of diarylpentanoids, which are considered analogs of curcumin. nih.gov Structure-activity relationship (SAR) studies have been critical in elucidating the features necessary for biological activity. nih.gov These analogs can possess either acyclic or cyclic five-carbon bridges, with the latter including cyclopentanone (B42830) and cyclohexanone (B45756) structures. researchgate.net
Research indicates that the majority of diarylpentanoids exhibiting antitumor activity feature a cyclic C5 bridge. researchgate.net However, the nature of this ring significantly influences potency and biological action. In comparative studies of diarylpentanoids, those with a cyclohexanone moiety have, in some instances, demonstrated greater effectiveness than analogs containing a cyclopentanone ring. mdpi.com For example, when evaluating anti-infective properties, which can sometimes correlate with anticancer mechanisms, diarylpentanoids with a cyclohexanone or an acyclic C5 bridge were found to be more potent than their cyclopentanone counterparts. mdpi.com
| Central Moiety | Observed Activity Trend | Reference |
|---|---|---|
| Cyclopentanone | Generally active, but can be less potent than other cyclic analogs in some assays. | researchgate.netmdpi.com |
| Cyclohexanone | Often more effective than cyclopentanone or acyclic bridge analogs. | mdpi.com |
| Tetrahydro-4H-pyran-4-one | Considered one of the most potent cyclic moieties in certain diarylpentanoid series. | researchgate.net |
| Acyclic C5 Bridge | Variable activity, sometimes more potent than cyclopentanone. | mdpi.com |
Role of Cyclopentanone Moiety in Antitumor Efficacy
The cyclopentanone ring is a key structural feature in numerous biologically active compounds. Its significance is particularly noted in the design of anticancer drugs. nih.govscirp.org The introduction of a cyclopentenone moiety (an unsaturated version of cyclopentanone) into molecules like jasmonates and chalcones has been shown to significantly enhance their anticancer potential. nih.gov This moiety is recognized for its ability to interact with a wide spectrum of intracellular targets, from mitochondria to nuclear factors. nih.gov
Antioxidant Properties and Oxidative Stress Modulation
The modulation of oxidative stress is a key mechanism through which many therapeutic compounds exert their effects. nih.gov In the context of cyclopentanone-containing molecules, the effects can be complex, ranging from antioxidant (protective) to pro-oxidant (stress-inducing) activities.
Cyclopentenone prostaglandins (B1171923), for instance, are known to be potent inducers of intracellular oxidative stress. nih.gov They can deplete cellular antioxidant defenses like glutathione, leading to the production of reactive oxygen species (ROS) and lipid peroxidation. nih.gov This pro-oxidant activity is believed to be a primary mediator of their antiproliferative and antitumor effects, as elevated oxidative stress can trigger cell death in cancer cells. nih.gov
Conversely, studies on related chemical structures suggest potential direct antioxidant activity. Research on flavanones bearing a 4-chlorophenyl group has indicated that halogen substituents can contribute positively to free radical scavenging properties. mdpi.com Similarly, investigations into other substituted phenyl ketones have been conducted to evaluate their antioxidant capacities. iaea.orgnih.gov Therefore, while this compound could potentially contribute to anticancer effects by inducing oxidative stress, its structural elements also suggest a capacity for direct antioxidant action, a duality that warrants further investigation.
Enzyme and Receptor Modulation
The biological effects of this compound and its analogs can also be attributed to their interactions with specific enzymes and cellular receptors.
Studies on Enzyme Inhibition Mechanisms
A key area of investigation for compounds containing a substituted phenyl-cyclopentanone core is the inhibition of protein kinases. Research focused on developing inhibitors for p38 mitogen-activated protein (MAP) kinase, a crucial enzyme in inflammatory and cellular stress pathways, led to the synthesis of pyridyl-substituted cyclopentene (B43876) derivatives from 2-(4-fluorophenyl)cyclopentanone, a close analog of the title compound. researchgate.net This suggests that p38 MAP kinase is a plausible target for this class of molecules.
Furthermore, the 4-chlorophenyl group has been implicated in interactions with other enzymes. For instance, 4-chlorophenylpyruvate has been studied as a substrate for d-dopachrome (B1263922) tautomerase, indicating that this structural motif can fit into the active sites of certain enzymes. acs.org Other related structures, such as triketone-type molecules, are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) through chelation with a metal ion in the enzyme's active site, a mechanism potentially relevant to ketone-containing compounds. nih.gov
Receptor Modulation and Binding Affinities
The 4-chlorophenyl moiety is a common feature in ligands for various neurotransmitter receptors. This suggests that this compound could exhibit activity at these sites. For example, a compound featuring a 4-fluorophenyl group linked to a piperazine (B1678402) moiety demonstrated moderate to high binding affinity for dopamine (B1211576) (D₂, D₃, D₄) and serotonin (B10506) (5-HT₁ₐ) receptors. nih.gov The structural similarities suggest that this compound might also interact with these G-protein coupled receptors, which are implicated in a wide range of physiological and pathological processes. The principles of receptor binding, where aromatic groups and their substituents play a key role in affinity and selectivity, are well-established from studies on other receptor ligands like fentanyl analogs. nih.govresearchgate.net
Activation of Heat Shock Factor 1 (HSF-1)
Heat Shock Factor 1 (HSF-1) is the master transcriptional regulator of the cellular stress response, including the production of molecular chaperones like Hsp70 and Hsp90. nih.gov The activation of HSF-1 is a promising therapeutic strategy for diseases involving protein misfolding, such as neurodegenerative conditions and certain cancers. nih.gov
A direct link between compounds structurally related to this compound and the heat shock response has been established. Synthetic chalcones, which share the ketone feature and aromatic ring system, have been shown to exert inhibitory effects related to Heat Shock Protein 90 (HSP90). nih.gov Inhibition of HSP90 is known to cause the activation of HSF-1 as a compensatory response. This suggests a plausible mechanism whereby cyclopentanone-containing chalcone-like molecules could modulate the heat shock system, leading to the induction of protective chaperones and impacting cell survival and protein homeostasis pathways. nih.govnih.gov
Structure-Activity Relationship (SAR) Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For this compound, the key structural features include the cyclopentanone ring, the phenyl ring, and the chlorine substituent. SAR analysis examines how modifications to these features can alter the compound's pharmacological effects.
Influence of Chlorophenyl Group Position on Biological Activity
The specific location of the chlorine atom on the phenyl ring is a critical determinant of biological activity. In related diarylpentanoid compounds, substitution at the para-position of the phenyl ring has been shown to be crucial for certain biological effects. mdpi.com Studies on ketamine analogs with substituted phenyl rings also indicate that the position of the substituent (e.g., moving from the 3-position to the 4-position) significantly impacts anesthetic and analgesic properties. mdpi.com For instance, in a series of 2-amino-2-phenylcyclohexan-1-one derivatives, the placement of chlorine at the meta-position (3-chloro) versus the para-position (4-chloro) resulted in compounds with distinct pharmacological profiles. mdpi.com Although direct studies on isomers of 3-(Chlorophenyl)cyclopentanone are not extensively detailed in the provided literature, these findings from analogous structures suggest that the 4-chloro substitution in this compound is likely a key factor for its specific biological interactions, and shifting the chlorine to the ortho- or meta-positions would likely result in a different activity profile.
Impact of Substituent Modifications on Pharmacological Profiles
Modifications to the core structure of this compound, either on the cyclopentanone moiety or the chlorophenyl ring, can lead to significant changes in its pharmacological profile.
Cyclic Ketone Core: The nature of the central carbocyclic ring plays a vital role. In studies of diarylpentanoids, which share structural similarities, replacing a cyclopentanone ring with a cyclohexanone or a tetrahydro-4H-pyran-4-one moiety can dramatically alter biological outcomes. mdpi.com For example, compounds featuring a cyclohexanone ring often exhibit stronger anti-inflammatory inhibition compared to their cyclopentanone counterparts. mdpi.com Conversely, for antibacterial activity against certain strains like E. faecalis, cyclopentanone and cyclohexanone linkers were found to be more favorable than a tetrahydro-4H-pyran-4-one linker. mdpi.com
Phenyl Ring Substituents: The type and position of substituents on the aromatic ring are paramount. The electron-withdrawing nature of the chlorine atom at the para-position in this compound influences its electronic properties and, consequently, its binding capabilities. Research on similar diarylpentanoids demonstrates that replacing or adding other groups leads to varied effects. For instance, substituting the chlorine with hydroxyl groups or methoxy (B1213986) groups can either enhance or decrease activity, depending on the biological target. mdpi.com In one study, the replacement of a hydroxyl group with a methoxy group at the para-position led to a significant decrease in antioxidant activity. mdpi.com The introduction of bulky groups like t-butyl or other halogens such as bromine also modifies the pharmacological profile. mdpi.com
| Structural Modification | Observed Impact on Biological Activity (in related compounds) | Reference |
|---|---|---|
| Replacement of Cyclopentanone with Cyclohexanone | Generally stronger anti-inflammatory activity. mdpi.com | mdpi.com |
| Replacement of Cyclopentanone with Tetrahydro-4H-pyran-4-one | More favorable for enhancing cefotaxime (B1668864) activity. mdpi.com | mdpi.com |
| Substitution of p-hydroxyl groups on phenyl rings | Good antioxidant activity. mdpi.com | mdpi.com |
| Substitution with meta-methoxy groups on phenyl rings | Considered important for bioactivity compared to unsubstituted compounds. mdpi.com | mdpi.com |
Stereochemical Effects on Biological Activity
Chirality plays a pivotal role in the interaction of small molecules with biological targets, which are themselves chiral. nih.gov this compound is a chiral compound, with the carbon atom at the third position of the cyclopentanone ring serving as a stereocenter. This means it can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(4-Chlorophenyl)cyclopentanone and (S)-3-(4-Chlorophenyl)cyclopentanone. chemicalbook.com
The stereochemistry of a molecule can profoundly affect its target binding, metabolism, and distribution. nih.gov It is common for one enantiomer of a drug to be significantly more potent or to have a different biological effect than the other. nih.gov For example, studies on the isomers of 3-Br-acivicin, which also contains a five-membered ring, revealed that only the (5S, αS) isomers exhibited significant antiplasmodial activity, suggesting a stereoselective uptake or interaction with the biological target. nih.gov Similarly, the introduction of fluorine into pyrrolidine (B122466) rings can significantly influence their stereochemical behavior and conformational stability, which in turn affects their biological properties. beilstein-journals.org Therefore, it is highly probable that the (R) and (S) enantiomers of this compound would display different biological activities and potencies.
Correlation between Molecular Properties and Biological Efficacy
Lipophilicity: This property, often expressed as logP, influences a compound's ability to cross cell membranes. Studies on other chlorinated compounds, such as N-arylcinnamamides, have shown a direct correlation between lipophilicity and antibacterial efficacy. mdpi.com
Molecular Weight and Shape: The size and shape of a molecule are critical for fitting into the binding pocket of a receptor or enzyme. Most orally available drugs adhere to certain guidelines, such as having a molecular weight below 500 Da. jopcr.com this compound has a molecular weight of 194.66 g/mol , well within this range. nih.gov
Polar Surface Area (TPSA): TPSA is a good indicator of a drug's transport properties, including cell permeability. Compounds with a TPSA below 160 Ų are generally considered to have good cell membrane permeability. jopcr.com
Hydrogen Bonding: The number of hydrogen bond donors and acceptors affects a molecule's binding affinity to its target and its solubility. jopcr.com
The table below outlines key molecular properties for this compound, which can be used to predict its potential biological efficacy based on established principles. jopcr.com
| Molecular Property | Value for this compound | Implication for Biological Efficacy | Reference |
|---|---|---|---|
| Molecular Weight | 194.66 g/mol | Favors good absorption and distribution. | nih.gov |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | Suggests excellent cell membrane permeability. | nih.gov |
| Hydrogen Bond Donors | 0 | Influences binding and solubility. | jopcr.com |
| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | Can participate in hydrogen bonding with a receptor. | jopcr.com |
| logP (calculated) | 2.4 | Indicates moderate lipophilicity, balancing solubility and membrane permeability. | nih.gov |
These properties suggest that this compound is likely to have good membrane permeability, a crucial factor for reaching its intracellular targets. The correlation of these properties with observed biological activities in related structures underscores the importance of a holistic approach to understanding the pharmacological potential of this compound. jopcr.com
Advanced Research Applications and Future Directions
Utilization as a Chemical Intermediate in Complex Organic Synthesis
3-(4-Chlorophenyl)cyclopentanone serves as a key intermediate in the synthesis of more intricate organic molecules. The ketone functional group can undergo a wide range of chemical transformations, including nucleophilic addition, reduction to an alcohol, and conversion to imines or other derivatives. Simultaneously, the chlorophenyl group can participate in or influence electrophilic aromatic substitution and cross-coupling reactions.
This dual reactivity allows for the construction of complex molecular architectures. For instance, patent literature describes methods for producing various cyclopentanone (B42830) derivatives, highlighting their role as versatile intermediates for compounds with specific substitutions on the cyclopentane (B165970) ring. google.com The synthesis of N-heterocycles, an important class of compounds in medicinal chemistry, can begin from dicarbonyl compounds, and derivatives of cyclopentanone are valuable in this context. rsc.org The Paal-Knorr condensation, for example, allows for the synthesis of N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or nitro compounds. rsc.org
Scaffold Development for Novel Therapeutic Agents
The core structure of this compound is a promising scaffold for the development of new therapeutic agents. In drug discovery, a scaffold is a central molecular framework upon which various functional groups can be attached to create a library of compounds for biological screening. The cyclopentanone ring provides a three-dimensional structure that can interact with biological targets, while the chlorophenyl group can be modified to fine-tune properties like solubility, binding affinity, and metabolic stability.
Research into related isomers, such as 3-(3-Chlorophenyl)cyclopentanone, has explored its potential as a scaffold for developing therapeutics with anticonvulsant, antinociceptive, and antifungal activities. This suggests a strong rationale for exploring the 4-chloro isomer for similar or novel biological activities. Cyclopentanone and its derivatives are recognized as versatile chemical intermediates used to synthesize medicines, among other applications. rsc.org
Role in the Production of Fine Chemicals
Fine chemicals are pure, complex, single chemical substances produced in limited quantities through sophisticated chemical or biotechnological processes. This compound itself can be classified as a fine chemical, and it is a crucial precursor in the manufacture of other high-value chemicals. Its applications extend to the synthesis of specialty chemicals, including those used in pharmaceuticals and fragrances. rsc.org The production methods for such specialized ketone derivatives are often patented, indicating their commercial value in the fine chemical industry. google.comgoogle.com
Exploration in Agrochemical Development
The development of new pesticides and herbicides often relies on chemical intermediates that can be readily modified to optimize efficacy and safety. The chlorophenyl moiety is a common feature in many agrochemicals. A related compound, 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone, is a known key intermediate in the production of essential pesticide formulations. innospk.com This precedent suggests that this compound could also serve as a valuable building block in the synthesis of new agrochemicals. Its structure allows for modifications that could lead to the discovery of compounds with potent and selective herbicidal or insecticidal properties.
Green Chemistry Approaches for Synthesis
Modern chemical manufacturing emphasizes the development of environmentally benign synthesis methods. Research into "green" processes for producing cyclopentanone, a core component of the target molecule, is highly active. A significant green route involves the selective aqueous phase hydrogenation of furfural (B47365), a compound derived from biomass. rsc.orgresearchgate.net This sustainable approach aligns with the principles of green chemistry by utilizing renewable feedstocks.
Several catalytic systems have been developed to facilitate this transformation with high yield and selectivity.
| Catalyst System | Solvent | Key Findings |
| Ni–Cu@MOF-5 | Toluene/Water | Achieved a 75% yield of cyclopentanone under 1MPa H₂ at 180 °C. researchgate.net |
| [email protected] | Water | Afforded 100% furfural conversion and an 86.7% cyclopentanone yield at 130 °C. researchgate.net |
| Ni₃P/γ-Al₂O₃ | Water | Resulted in a 74.6% yield of cyclopentanone at 99.9% furfural conversion. researchgate.net |
| Ru/C with Al₁₁.₆PO₂₃.₇ | Water | Effective for the hydrogenation of furfural to cyclopentanone. rsc.org |
These methods offer a more sustainable alternative to traditional petroleum-based syntheses and could be adapted for the production of this compound.
Development of Targeted Delivery Systems
For derivatives of this compound that are developed into potent therapeutic agents, targeted delivery systems could offer a way to enhance their efficacy and minimize systemic toxicity. Nanosystems have emerged as a promising therapeutic approach to improve the selectivity of drugs. mdpi.com Nanoparticles, such as those made from cyclodextrins or iron oxide (Fe₃O₄), can be engineered to carry drug molecules and deliver them specifically to diseased tissues, like tumors, through mechanisms such as the enhanced permeability and retention (EPR) effect. mdpi.commdpi.com
These nanocarriers can be functionalized with targeting ligands (e.g., peptides, sugars) that bind to receptors overexpressed on cancer cells, enabling receptor-mediated endocytosis. mdpi.com If a drug derived from this compound were developed, it could potentially be encapsulated within or covalently attached to such nanoparticles to create a highly targeted therapeutic agent. mdpi.commdpi.com
Combination Therapies Involving this compound Derivatives
Future therapeutic strategies increasingly involve combination therapies, where multiple treatments are used simultaneously to achieve a synergistic effect. Should a derivative of this compound be developed as an anticancer agent, it could be a candidate for such approaches. For example, drug-loaded Fe₃O₄ nanoparticles can be used for combined chemotherapy and photothermal therapy. mdpi.com In this scenario, the nanoparticles deliver the chemotherapeutic agent to the tumor, and upon exposure to an external magnetic field or laser, they generate heat, destroying cancer cells both chemically and physically. mdpi.com This dual-action approach can be more effective than either therapy alone, and represents a potential future direction for the application of novel drugs derived from the this compound scaffold.
Q & A
What are the recommended synthetic routes for preparing 3-(4-Chlorophenyl)cyclopentanone with high purity?
Basic Research Question
A common approach involves Friedel-Crafts acylation of 4-chlorobenzene with cyclopentanone derivatives under acid catalysis. Alternative methods include microwave-assisted synthesis, which enhances reaction efficiency and purity. For example, microwave irradiation of acryloyl derivatives with chlorophenyl precursors achieved 77% yield in a related cyclopentanone compound . Optimize solvent choice (e.g., DMF or dichloromethane) and catalyst (e.g., AlCl₃ or FeCl₃) to suppress side reactions like over-acylation.
How can spectroscopic techniques confirm the structural integrity of this compound?
Basic Research Question
Use ¹H NMR to identify the cyclopentanone ring protons (δ 2.8–3.0 ppm for methylene groups adjacent to the ketone) and aromatic protons (δ 7.3–7.6 ppm for the 4-chlorophenyl moiety). ¹³C NMR should show the ketone carbon at ~210 ppm and aromatic carbons at 120–140 ppm. IR spectroscopy confirms the C=O stretch (~1700 cm⁻¹) and C-Cl vibration (~750 cm⁻¹). Mass spectrometry (EI-MS) typically displays a molecular ion peak at m/z 194 (M⁺) for C₁₁H₁₁ClO .
What strategies minimize by-products during the synthesis of this compound?
Advanced Research Question
By-product formation (e.g., diacylated products or oxidation artifacts) can be mitigated by:
- Temperature control : Maintain reactions below 80°C to prevent thermal degradation.
- Catalyst stoichiometry : Use sub-stoichiometric Lewis acids (e.g., 0.8 eq AlCl₃) to limit over-reactivity.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates the target compound from impurities. Validate purity via HPLC (>95% by area) .
How does the 4-chlorophenyl substituent influence the reactivity of cyclopentanone in nucleophilic additions?
Advanced Research Question
The electron-withdrawing chlorine group deactivates the aromatic ring, reducing electrophilicity at the ketone. This slows nucleophilic attack (e.g., Grignard reactions) compared to unsubstituted cyclopentanone. Computational studies (DFT) suggest the Cl group increases the LUMO energy of the ketone by ~0.5 eV, requiring stronger nucleophiles or elevated temperatures. Compare with 3-(4-fluorophenyl) analogs, where fluorine’s inductive effect further alters reactivity .
What are optimal storage conditions for this compound to ensure stability?
Basic Research Question
Store at +4°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent ketone oxidation or moisture absorption. Avoid prolonged exposure to room temperature, which can lead to dimerization or decomposition. For long-term stability (>6 months), lyophilization or storage in anhydrous DMSO is recommended .
How can computational modeling predict physicochemical properties of this compound?
Advanced Research Question
Use density functional theory (DFT) to calculate dipole moments, logP (lipophilicity), and HOMO-LUMO gaps. Molecular dynamics simulations (e.g., GROMACS) model solvation behavior in polar solvents. Tools like Gaussian or COSMO-RS predict solubility parameters and partition coefficients. Validate predictions against experimental data (e.g., melting point: ~50–52°C for fluorophenyl analogs) .
How should researchers address discrepancies in reported spectral data for this compound derivatives?
Advanced Research Question
Contradictions often arise from solvent effects or impurities. For example, NMR shifts vary between CDCl₃ and DMSO-d₆. Cross-validate data using:
- High-resolution mass spectrometry (HRMS) to confirm molecular formulas.
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- X-ray crystallography for unambiguous structural confirmation, as demonstrated for related cyclopentanone derivatives .
What role does this compound play in medicinal chemistry research?
Advanced Research Question
The compound serves as a key intermediate in synthesizing bioactive molecules. For instance, it is a precursor to γ-secretase inhibitors and prostaglandin analogs. Functionalization at the ketone position (e.g., oxime or hydrazone formation) enables diversification for structure-activity relationship (SAR) studies. Recent work highlights its utility in constructing spirocyclic scaffolds for kinase inhibition .
What safety protocols are essential when handling this compound?
Basic Research Question
Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors. In case of skin contact, rinse with water for 15 minutes. Dispose of waste via certified chemical disposal services, as chlorinated compounds may persist in the environment. Refer to SDS guidelines for spill management and first aid .
How can researchers leverage microwave-assisted synthesis for this compound derivatives?
Advanced Research Question
Microwave irradiation (100–150 W, 80–120°C) reduces reaction times from hours to minutes. For example, acryloyl derivatives of cyclopentanone achieved 77% yield in 20 minutes under microwave conditions . Optimize parameters using a design-of-experiments (DoE) approach, varying power, solvent (e.g., ethanol vs. DMF), and catalyst loading.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
